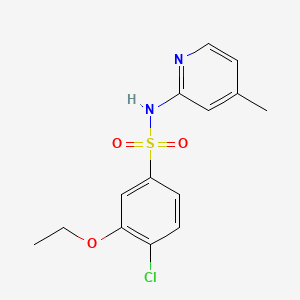

4-chloro-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Métodos De Preparación

The synthesis of 4-chloro-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: 4-chlorobenzenesulfonyl chloride, 4-methyl-2-pyridinamine, and ethanol.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Análisis De Reacciones Químicas

4-chloro-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).

Aplicaciones Científicas De Investigación

4-chloro-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.

Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 4-chloro-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.

Comparación Con Compuestos Similares

4-chloro-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide can be compared with other sulfonamides, such as:

Sulfamethoxazole: A well-known antibiotic used in combination with trimethoprim.

Sulfadiazine: Another antibiotic used to treat bacterial infections.

Sulfisoxazole: Used for urinary tract infections.

Uniqueness: The presence of the ethoxy and methylpyridinyl groups in this compound provides unique chemical properties that may enhance its biological activity and specificity compared to other sulfonamides.

Actividad Biológica

4-Chloro-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly as an antimicrobial agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C14H15ClN2O3S

- CAS Number: 717891-07-1

This compound acts primarily by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folic acid synthesis, which is essential for nucleic acid production and cell growth. The sulfonamide group structurally mimics para-aminobenzoic acid (PABA), allowing it to compete effectively with PABA for binding to DHPS, thereby disrupting bacterial growth and replication.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Comparative studies indicate that it has a mechanism similar to other sulfonamides, such as sulfamethoxazole, which is widely used in clinical settings.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 15.625 - 62.5 | Staphylococcus aureus |

| Sulfamethoxazole | 0.5 - 2 | Escherichia coli |

| Sulfadiazine | 1 - 8 | Streptococcus pneumoniae |

This table illustrates the minimum inhibitory concentration (MIC) values for various compounds against specific bacterial targets, highlighting the relative potency of this compound.

Case Studies

- Study on MRSA : In a recent study, the compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of approximately 31.108 µg/mL. The compound's bactericidal action was confirmed through time-kill assays, showing significant reductions in viable cell counts over time .

- Biofilm Formation : Another investigation assessed the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated that it reduced biofilm biomass significantly compared to untreated controls, suggesting potential utility in treating chronic infections associated with biofilms .

Comparative Analysis with Similar Compounds

The unique ethoxy and methylpyridinyl substituents in this compound enhance its biological activity compared to traditional sulfonamides.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Strong antimicrobial activity | Ethoxy and methylpyridinyl groups |

| Sulfamethoxazole | Effective against Gram-positive bacteria | Commonly used antibiotic |

| Sulfadiazine | Broad-spectrum activity | Used for treating various bacterial infections |

Propiedades

IUPAC Name |

4-chloro-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c1-3-20-13-9-11(4-5-12(13)15)21(18,19)17-14-8-10(2)6-7-16-14/h4-9H,3H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXCEKLHEBKTCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=CC(=C2)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.